1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
CAS No.: 1158680-98-8
Cat. No.: VC2688394
Molecular Formula: C18H25BN2O3
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158680-98-8 |
|---|---|
| Molecular Formula | C18H25BN2O3 |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
| Standard InChI | InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3 |
| Standard InChI Key | SXVSMJSODQLQDT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4 |
Introduction
Structural Characteristics and Chemical Properties
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole belongs to the broader family of boron-containing heterocycles. Structurally, it shares similarities with 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, which has a CAS number of 1003846-21-6. The compound integrates several important structural moieties:
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An indazole core (1H-indazole) serving as the central heterocyclic system
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A tetrahydropyran group (specifically tetrahydro-pyran-2-yl) attached at the N1 position
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A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the C6 position
Molecular Properties
The compound's molecular properties can be estimated based on its structural components and comparison with analogous compounds:
| Property | Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₈H₂₃BN₂O₃ | Calculated from structure |
| Molecular Weight | Approximately 326-330 g/mol | Estimated from structural components |
| Appearance | Likely a white to off-white solid | Common for similar heterocycles |
| Solubility | Likely soluble in organic solvents (DMF, DMSO, DCM) | Based on similar boronated heterocycles |
| Stability | Expected to be stable at room temperature under inert conditions | Common for pinacol boronic esters |
The presence of the pinacol boronic ester group is particularly significant as this functionality is widely used in synthetic chemistry, especially for cross-coupling reactions. Similar boronic ester compounds, such as 1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1220635-60-8), exhibit molecular weights in the range of 292.18 g/mol .
Synthetic Methodologies
N-Alkylation/Protection Followed by Borylation
This approach would likely involve:
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N-protection of the indazole with the tetrahydropyran group
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Directed borylation at the C6 position
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Purification and isolation of the final compound
The synthesis of the structurally related 1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves an alkylation reaction with potassium carbonate in N,N-dimethylformamide at 80°C for 5 hours . A similar approach might be applicable for the N-protection step of the target compound.
Reaction Conditions and Considerations
Based on the synthesis of similar compounds, the following reaction conditions are likely important:
The synthesis of boronic ester R7.6 (1-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) yielded only 3.8% of the final product , suggesting that optimization of reaction conditions would be crucial for improving the yield of the target compound.
Applications in Chemical and Pharmaceutical Research
Synthetic Utility
As a boron-containing heterocycle, 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole likely serves as a valuable building block in organic synthesis:
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Cross-coupling reactions: The boronic ester functionality enables Suzuki-Miyaura coupling reactions for C-C bond formation
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Functional group interconversion: The boronic ester can be transformed into various functional groups (hydroxyl, halide, amine)
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Fragment-based drug design: The compound can serve as a functionalized scaffold for medicinal chemistry
Similar boron-containing heterocycles have been documented as important intermediates in organic synthesis, suggesting parallel applications for the target compound.
| Structural Feature | Potential Biological Relevance |
|---|---|
| Indazole core | Kinase inhibition, anti-inflammatory properties |
| Tetrahydropyran group | Enhanced pharmacokinetic properties, blood-brain barrier penetration |
| Boronic ester moiety | Protein interaction, enzyme inhibition (particularly proteases) |
The indazole scaffold is found in numerous bioactive compounds, including therapeutic agents with anti-cancer, anti-inflammatory, and antimicrobial properties. The 6-(Tetrahydro-pyran-4-YL)-1H-indazole structure has been studied for its potential biological activities, suggesting that the target compound might exhibit similar properties with additional functionalities introduced by the boronic ester group.
Structure-Activity Relationships and Molecular Modifications
Key Structural Elements
Understanding the structure-activity relationships of 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole requires analysis of its constituent parts:
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The N1-substituted indazole core provides a scaffold with specific electronic and spatial characteristics
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The tetrahydropyran substituent offers conformational rigidity and potential hydrogen bond acceptor sites
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The boronic ester group serves as both a functional handle for further modifications and a potential pharmacophore
| Position | Potential Modification | Expected Effect |
|---|---|---|
| Indazole core | Introduction of additional substituents (halogens, alkyl, alkoxy) | Modulation of electronic properties |
| Tetrahydropyran | Replacement with other heterocycles (tetrahydrofuran, piperidine) | Altered solubility and binding properties |
| Boronic ester | Conversion to other functional groups or participation in coupling reactions | Generation of diverse analogues with varied biological profiles |
These modifications could potentially yield compounds with enhanced properties for specific applications in medicinal chemistry or materials science.
Current Research Landscape and Future Directions
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